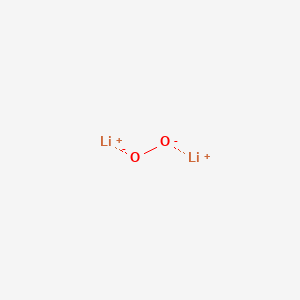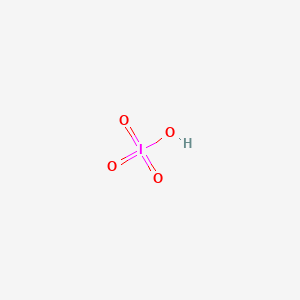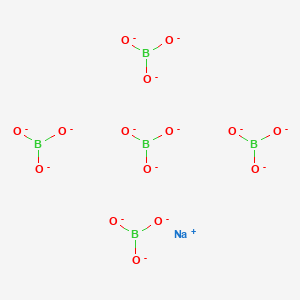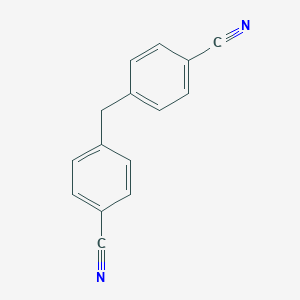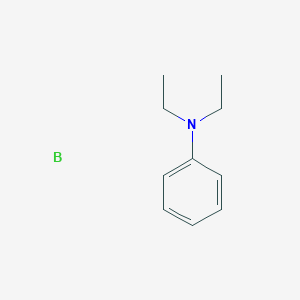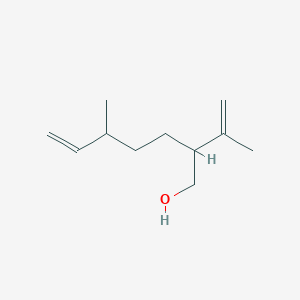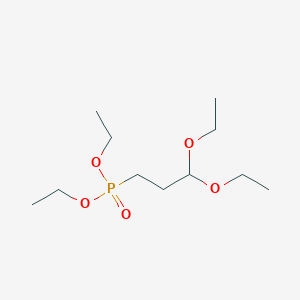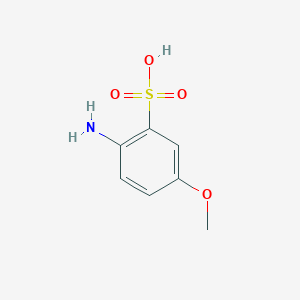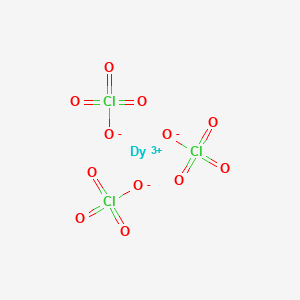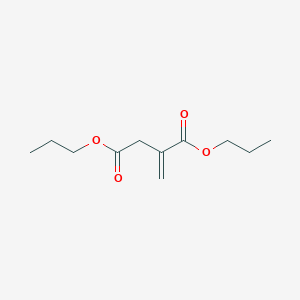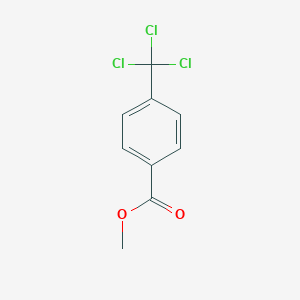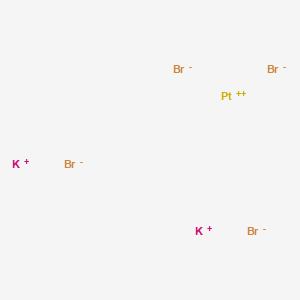
Dipotassium tetrabromoplatinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipotassium tetrabromoplatinate, also known as potassium tetrabromoplatinate(II), is a chemical compound with the formula K₂PtBr₄. It is a red crystalline powder primarily used in platinum catalytic applications. This compound is known for its high purity and is available in various forms, including submicron and nanopowder .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dipotassium tetrabromoplatinate can be synthesized through the reaction of potassium bromide with platinum(II) bromide in an aqueous solution. The reaction typically involves dissolving platinum(II) bromide in hydrobromic acid, followed by the addition of potassium bromide. The resulting solution is then evaporated to yield this compound crystals .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is often produced in high purity grades, including 99%, 99.9%, 99.99%, and 99.999% .
Chemical Reactions Analysis
Types of Reactions: Dipotassium tetrabromoplatinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can undergo ligand substitution reactions where the bromide ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Common reducing agents include hydrogen gas and sodium borohydride.
Substitution: Ligand substitution reactions often involve the use of ligands such as ammonia or phosphines under controlled conditions.
Major Products:
Oxidation: Higher oxidation state platinum compounds.
Reduction: Lower oxidation state platinum compounds.
Substitution: Various platinum complexes with different ligands.
Scientific Research Applications
Dipotassium tetrabromoplatinate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other platinum compounds and as a catalyst in various chemical reactions.
Biology: It is used in studies involving platinum-based drugs and their interactions with biological molecules.
Medicine: It is investigated for its potential use in platinum-based chemotherapy drugs.
Industry: It is used in the production of high-purity platinum for electronic and catalytic applications.
Mechanism of Action
The mechanism of action of dipotassium tetrabromoplatinate involves its ability to form complexes with various ligands. These complexes can interact with molecular targets, such as DNA or proteins, leading to various biological effects. The pathways involved in these interactions depend on the specific ligands and the nature of the target molecules .
Comparison with Similar Compounds
Potassium tetrabromopalladate(II): Similar in structure but contains palladium instead of platinum.
Potassium tetrabromoaurate(III): Contains gold instead of platinum and has different oxidation states.
Potassium hexabromoplatinate(IV): Contains six bromide ligands and platinum in a higher oxidation state.
Uniqueness: Dipotassium tetrabromoplatinate is unique due to its specific combination of potassium and platinum with four bromide ligands. This specific structure imparts unique catalytic properties and reactivity compared to other similar compounds .
Properties
CAS No. |
13826-94-3 |
|---|---|
Molecular Formula |
Br4K2Pt |
Molecular Weight |
592.90 g/mol |
IUPAC Name |
dipotassium;tetrabromoplatinum(2-) |
InChI |
InChI=1S/4BrH.2K.Pt/h4*1H;;;/q;;;;2*+1;+2/p-4 |
InChI Key |
AXZAYXJCENRGIM-UHFFFAOYSA-J |
SMILES |
[K+].[K+].[Br-].[Br-].[Br-].[Br-].[Pt+2] |
Canonical SMILES |
[K+].[K+].Br[Pt-2](Br)(Br)Br |
physical_description |
Red powder; Highly soluble in water; [Strem Chemicals MSDS] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


